molecular formula C10H15N3O2 B2915859 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole CAS No. 2361609-67-6

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole

Cat. No.: B2915859
CAS No.: 2361609-67-6
M. Wt: 209.249
InChI Key: AXWYPKSQAUOUCG-XVKPBYJWSA-N
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Description

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole is a heterocyclic compound. The unique bicyclic structure includes an azabicycloheptane moiety fused with an oxadiazole ring, making it a notable molecule for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process. Typically, the synthesis involves:

  • Formation of the azabicycloheptane core using a suitable starting material (e.g., a ketone or an amine).

  • Cyclization reactions to introduce the oxadiazole ring.

  • Methoxymethylation at specific positions to yield the final product. Optimal conditions involve controlling the temperature, pressure, and pH to ensure the right formation of the compound.

Industrial Production Methods

Scaled-up production usually entails similar synthetic steps but optimized for efficiency and yield. Catalysts and solvents are chosen to minimize waste and improve atom economy. Industrial methods might also include continuous flow techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often forming N-oxides.

  • Reduction: : Reduction, particularly of the oxadiazole ring, can yield various derivatives.

  • Substitution: : It undergoes nucleophilic substitution reactions, where functional groups on the azabicycloheptane or oxadiazole moieties are replaced.

Common Reagents and Conditions

  • Oxidation: Peracids or hydrogen peroxide.

  • Reduction: Metal hydrides or catalytic hydrogenation.

  • Substitution: Halogenating agents or nucleophiles.

Major Products

Products from these reactions vary based on the initial substituents and reaction conditions but commonly include hydroxylated, aminated, or halogenated derivatives.

Scientific Research Applications

In Chemistry

This compound is used as a building block in synthetic organic chemistry, aiding in the development of new materials and molecules.

In Biology

Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and design.

In Medicine

Potential therapeutic applications include acting as an enzyme inhibitor or a receptor modulator.

In Industry

Beyond pharmaceuticals, its applications extend to agrochemicals, dyes, and materials science due to its versatile reactivity and stability.

Mechanism of Action

Effects and Pathways

The compound’s action mechanism often involves binding to specific enzymes or receptors in the body, affecting molecular pathways related to disease states. This binding can inhibit enzyme activity or modulate receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicycloheptanes without the oxadiazole ring.

  • Other oxadiazole derivatives without the azabicycloheptane moiety.

  • 1,2,4-Oxadiazoles or 1,3,4-Oxadiazoles with different substituents.

Uniqueness

What sets 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole apart is its combined structural elements, imparting unique reactivity and biological activity not seen in simpler analogs.

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Properties

IUPAC Name

2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-14-6-8-12-13-9(15-8)10-4-2-7(10)3-5-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWYPKSQAUOUCG-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)C23CCC2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NN=C(O1)[C@]23CC[C@H]2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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